molecular formula C12H20N2O4 B3120884 1-(Morpholine-4-carboxamido)cyclohexanecarboxylic acid CAS No. 274685-72-2

1-(Morpholine-4-carboxamido)cyclohexanecarboxylic acid

Cat. No. B3120884
Key on ui cas rn: 274685-72-2
M. Wt: 256.3 g/mol
InChI Key: INVKIWHUBGJRQT-UHFFFAOYSA-N
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Patent
US08163943B2

Procedure details

In methanol was suspended 151 g (452 mmol) of phenyl-methyl 1-[N-(morpholine-4-carbonyl)amino]cyclohexane-carboxylate, 15 g of 5% palladium-active carbon was added to the suspension and the mixture was stirred under hydrogen stream at room temperature overnight. After removing the catalyst by filtration, the catalyst was washed three times with a mixed solvent of chloroform-methanol, and the organic layers were combined and the solvent was distilled off under reduced pressure to obtain 112 g (Yield: 100%) of the title compound.
Name
phenyl-methyl 1-[N-(morpholine-4-carbonyl)amino]cyclohexane-carboxylate
Quantity
151 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
15 g
Type
catalyst
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]([NH:9][C:10]2([C:16]([O:18]CC3C=CC=CC=3)=[O:17])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]2)=[O:8])[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1>CO.[Pd]>[N:1]1([C:7]([NH:9][C:10]2([C:16]([OH:18])=[O:17])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]2)=[O:8])[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1

Inputs

Step One
Name
phenyl-methyl 1-[N-(morpholine-4-carbonyl)amino]cyclohexane-carboxylate
Quantity
151 g
Type
reactant
Smiles
N1(CCOCC1)C(=O)NC1(CCCCC1)C(=O)OCC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
15 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred under hydrogen stream at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the suspension
CUSTOM
Type
CUSTOM
Details
After removing the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
the catalyst was washed three times with a mixed solvent of chloroform-methanol
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1(CCOCC1)C(=O)NC1(CCCCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 112 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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